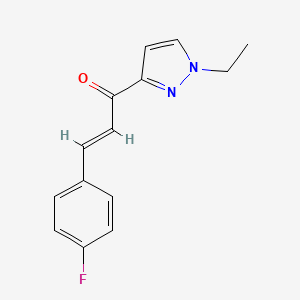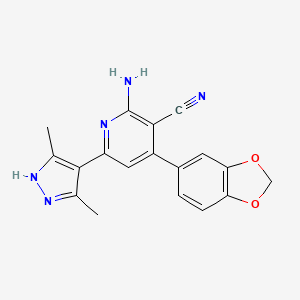
1-(1-ethyl-1H-pyrazol-3-yl)-3-(4-fluorophenyl)-2-propen-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-ethyl-1H-pyrazol-3-yl)-3-(4-fluorophenyl)-2-propen-1-one, also known as EFPM, is a chemical compound that has been extensively studied for its potential applications in scientific research.
Mécanisme D'action
The mechanism of action of 1-(1-ethyl-1H-pyrazol-3-yl)-3-(4-fluorophenyl)-2-propen-1-one involves the inhibition of tubulin polymerization, which is essential for cell division and proliferation. 1-(1-ethyl-1H-pyrazol-3-yl)-3-(4-fluorophenyl)-2-propen-1-one binds to the colchicine binding site on tubulin, preventing the formation of microtubules and disrupting the cell cycle. This leads to cell death and inhibits the growth of cancer cells.
Biochemical and Physiological Effects:
1-(1-ethyl-1H-pyrazol-3-yl)-3-(4-fluorophenyl)-2-propen-1-one has been found to have low toxicity in normal cells, indicating its potential as a selective anti-cancer agent. It has also been shown to inhibit angiogenesis, the formation of new blood vessels that supply nutrients to tumors. 1-(1-ethyl-1H-pyrazol-3-yl)-3-(4-fluorophenyl)-2-propen-1-one has been found to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of tumor growth.
Avantages Et Limitations Des Expériences En Laboratoire
1-(1-ethyl-1H-pyrazol-3-yl)-3-(4-fluorophenyl)-2-propen-1-one has several advantages for lab experiments, including its high potency and selectivity against cancer cells. It has also been found to have low toxicity in normal cells, making it a promising candidate for further development as an anti-cancer agent. However, 1-(1-ethyl-1H-pyrazol-3-yl)-3-(4-fluorophenyl)-2-propen-1-one has limited solubility in water, which can make it difficult to use in some experiments. It also has a short half-life, which can affect its effectiveness in vivo.
Orientations Futures
Future research on 1-(1-ethyl-1H-pyrazol-3-yl)-3-(4-fluorophenyl)-2-propen-1-one could focus on improving its solubility and stability, as well as exploring its potential applications in combination with other anti-cancer agents. 1-(1-ethyl-1H-pyrazol-3-yl)-3-(4-fluorophenyl)-2-propen-1-one could also be studied for its potential applications in other areas of scientific research, such as neurodegenerative diseases and infectious diseases. Further studies could also investigate the mechanism of action of 1-(1-ethyl-1H-pyrazol-3-yl)-3-(4-fluorophenyl)-2-propen-1-one in more detail, as well as its effects on different types of cancer cells.
Méthodes De Synthèse
1-(1-ethyl-1H-pyrazol-3-yl)-3-(4-fluorophenyl)-2-propen-1-one can be synthesized through a multistep process starting from 4-fluorobenzaldehyde and 1-ethyl-3-methyl-1H-pyrazol-5-amine. The first step involves the condensation of 4-fluorobenzaldehyde and 1-ethyl-3-methyl-1H-pyrazol-5-amine to form 1-(4-fluorophenyl)-4-methyl-1H-pyrazol-5-amine. This intermediate is then subjected to a Claisen-Schmidt condensation reaction with propionaldehyde to yield 1-(1-ethyl-1H-pyrazol-3-yl)-3-(4-fluorophenyl)-2-propen-1-one.
Applications De Recherche Scientifique
1-(1-ethyl-1H-pyrazol-3-yl)-3-(4-fluorophenyl)-2-propen-1-one has been studied for its potential applications in scientific research, particularly in the field of cancer research. It has been found to exhibit anti-proliferative activity against various cancer cell lines, including breast, lung, and colon cancer cells. 1-(1-ethyl-1H-pyrazol-3-yl)-3-(4-fluorophenyl)-2-propen-1-one has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Propriétés
IUPAC Name |
(E)-1-(1-ethylpyrazol-3-yl)-3-(4-fluorophenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN2O/c1-2-17-10-9-13(16-17)14(18)8-5-11-3-6-12(15)7-4-11/h3-10H,2H2,1H3/b8-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSMFHXJCWYCYGO-VMPITWQZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=N1)C(=O)C=CC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C=CC(=N1)C(=O)/C=C/C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-butoxy-N-(1-{[(2-hydroxyethyl)amino]carbonyl}-4-phenyl-1,3-butadien-1-yl)benzamide](/img/structure/B5377777.png)

![4-{4-[4-(2-chlorobenzoyl)-1-piperazinyl]-2-pyrimidinyl}morpholine](/img/structure/B5377782.png)
![ethyl 2,5,6-trichloro-4-{[4-(trifluoromethoxy)phenyl]amino}nicotinate](/img/structure/B5377797.png)
![N'-[3-(1,3-benzodioxol-5-yl)-2-propen-1-ylidene]-2-oxo-4-phenyl-3-pyrrolidinecarbohydrazide](/img/structure/B5377806.png)
![N-{[2-(3,5-difluorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N,N'-dimethyl-1,2-ethanediamine dihydrochloride](/img/structure/B5377811.png)
![5-(dimethylamino)-2-[2-(2-methoxyphenyl)vinyl]-1,3-oxazole-4-carbonitrile](/img/structure/B5377813.png)
![2-[(1,3-benzodioxol-5-ylmethyl)thio]-3-methyl-4(3H)-quinazolinone](/img/structure/B5377826.png)
![1-(cyclopropylcarbonyl)-3-[2-(4-fluorophenyl)ethyl]piperidine](/img/structure/B5377830.png)
![2-{2-[(4-methoxyphenyl)amino]-1-propen-1-yl}-3,4-diphenyl-1,3-thiazol-3-ium bromide](/img/structure/B5377831.png)
![4-(cyclopropylmethyl)-1-[(4-ethyl-1,2,3-thiadiazol-5-yl)carbonyl]-3-isopropyl-1,4-diazepan-5-one](/img/structure/B5377836.png)
![2-methyl-N-{1-[4-(1-piperidinyl)phenyl]ethyl}propanamide](/img/structure/B5377839.png)

![3-{[4-(4-fluorobenzyl)-1-piperazinyl]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5377862.png)